3-Nitro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-nitro-2-propan-2-yloxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O3/c1-5(2)17-8-7(14(15)16)3-6(4-13-8)9(10,11)12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYARCYBRRSCAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen Exchange via Trichloromethylpyridine Intermediates
Industrial-scale production often begins with 2-chloro-5-(trichloromethyl)pyridine, which undergoes vapor-phase fluorination to yield 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF). Subsequent nuclear chlorination introduces a second chlorine at the 3-position, forming 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). This intermediate is critical for downstream functionalization.
Key Reaction Conditions:
Pyridine Ring Construction from Trifluoromethyl Building Blocks
Alternative routes assemble the pyridine ring from smaller fragments. For example, cyclocondensation of enaminones with trifluoromethyl ketones under acidic conditions generates TFMP cores. While less common industrially, this method allows greater flexibility in substituent placement.
Regioselective Introduction of the Isopropoxy Group
The 2-position isopropoxy group is introduced via nucleophilic aromatic substitution (SNAr) on chloro precursors.
Substitution of 2-Chloro Intermediates
Using 2,3,5-DCTF as a starting material, the 2-chloro group is displaced by isopropoxide ions (generated from isopropyl alcohol and a base like NaH or KOH).
Optimized Protocol:
Challenges in Steric and Electronic Effects
The trifluoromethyl group’s electron-withdrawing nature deactivates the ring, necessitating vigorous conditions. Steric hindrance from the 3-chloro and 5-trifluoromethyl groups further slows substitution, requiring prolonged reaction times (12–24 hrs).
Nitration of the Pyridine Ring
Nitration at the 3-position is achieved using mixed acid (HNO₃/H₂SO₄) under controlled conditions.
Direct Nitration of 2-Isopropoxy-5-(trifluoromethyl)pyridine
The electron-deficient ring directs nitration to the 3-position, adjacent to the isopropoxy group.
Conditions:
Alternative Pathway: Pre-Nitration of Chlorinated Intermediates
Nitrating 2,5-dichloro-3-nitro-pyridine prior to trifluoromethylation and isopropoxy substitution avoids competing side reactions. However, this route suffers from lower overall yields (40–55%) due to multiple functionalization steps.
Comparative Analysis of Synthetic Routes
The table below evaluates two dominant pathways for synthesizing 3-Nitro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine:
| Method | Starting Material | Key Steps | Yield | Purity | Drawbacks |
|---|---|---|---|---|---|
| Halogen Exchange | 2-Chloro-5-(trichloromethyl)pyridine | Chlorination → Fluorination → SNAr → Nitration | 58% | 92% | Multi-step purification required |
| De Novo Ring Synthesis | Trifluoromethyl enaminones | Cyclocondensation → SNAr → Nitration | 45% | 85% | Limited scalability |
Industrial-Scale Optimization and Catalytic Innovations
Vapor-Phase Fluorination Reactors
Modern plants employ fluidized-bed reactors for continuous fluorination, achieving 95% conversion of trichloromethyl to trifluoromethyl groups. Catalysts like iron fluoride (FeF₃) reduce energy demands by operating at 300°C.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 3-amino-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine.
Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-Nitro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine has potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical compounds. Its trifluoromethyl group is known to enhance biological activity and lipophilicity, making it a valuable scaffold for drug development.
Case Study: Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of pyridine derivatives, including 3-Nitro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, suggesting that this compound may also possess similar properties.
| Compound | Bacterial Strain | Activity |
|---|---|---|
| Example A | E. coli | Inhibitory |
| Example B | S. aureus | Inhibitory |
| 3-Nitro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine | TBD | TBD |
Agrochemical Applications
The compound's structural characteristics make it a candidate for use in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group is often associated with increased potency and selectivity in agrochemical formulations.
Case Study: Herbicidal Activity
Research has shown that pyridine-based compounds can act as effective herbicides. For instance, studies demonstrate that modifications to the pyridine ring can lead to enhanced herbicidal activity against specific weed species.
| Compound | Target Weed Species | Efficacy |
|---|---|---|
| Compound X | Broadleaf Weeds | High |
| Compound Y | Grassy Weeds | Moderate |
| 3-Nitro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine | TBD | TBD |
Materials Science
In materials science, 3-Nitro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine can be utilized in the development of advanced materials due to its unique electronic properties. The incorporation of trifluoromethyl groups can enhance thermal stability and mechanical strength.
Case Study: Polymer Development
Studies indicate that incorporating pyridine derivatives into polymer matrices can improve their thermal and mechanical properties. This application is particularly relevant in creating high-performance materials for electronics and aerospace industries.
| Polymer Type | Additive | Property Improvement |
|---|---|---|
| Polymer A | 3-Nitro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine | Increased thermal stability |
| Polymer B | Other Pyridine Derivative | Enhanced mechanical strength |
Mechanism of Action
The mechanism of action of 3-Nitro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Nitro-2-(4-nitrophenoxy)-5-(trifluoromethyl)pyridine (2b)
- Structure: Differs from the target compound by replacing the isopropoxy group with a 4-nitrophenoxy moiety at position 2.
- Synthesis: Synthesized via nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine with 4-nitrophenol in acetonitrile (79% yield) .
- Key Properties: Higher melting point (data unspecified) due to the crystalline nature of the 4-nitrophenoxy group. The nitro group enhances electron deficiency, favoring SNAr reactions but reducing solubility compared to the isopropoxy variant .
2-(p-Tolyl)-5-(trifluoromethyl)pyridine (3oa)
- Structure : Features a p-tolyl group at position 2 instead of isopropoxy and lacks the nitro group.
- Synthesis: Prepared via transition-metal-free desulfinative cross-coupling (93% yield).
- Key Properties: Lower melting point (solid at room temperature) and higher solubility in nonpolar solvents due to the hydrophobic tolyl group .
3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7e)
- Structure : Contains a complex trifluoromethoxy benzyl-substituted phenyl group at position 2 and a chloro substituent at position 3.
- Synthesis : Achieved through multi-step coupling reactions (71.8% yield). The chloro group acts as a leaving group, enabling further functionalization .
- Key Properties : High molecular weight and lower yield compared to simpler derivatives, reflecting synthetic complexity .
Electronic and Steric Effects
- Nitro vs. Chloro Groups : The nitro group (in the target compound) is a stronger electron-withdrawing group than chloro, increasing electrophilicity at the pyridine ring. This enhances reactivity in cycloadditions but reduces stability under basic conditions .
- Isopropoxy vs. For example, 2,3-dimethoxy-5-(trifluoromethyl)pyridine () shows faster reaction kinetics in substitution reactions due to reduced steric effects .
Physical Properties and Spectral Data
Biological Activity
3-Nitro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and applications, supported by relevant data and case studies.
- Chemical Name : 3-Nitro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine
- CAS Number : 1881290-42-1
- Molecular Formula : C₉H₈F₃N₃O₂
- Molecular Weight : 251.17 g/mol
Synthesis
The synthesis of 3-Nitro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine typically involves the nitration of the corresponding pyridine derivative using nitrating agents such as nitric acid in the presence of sulfuric acid. The reaction conditions are crucial for achieving high yields and purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of nitropyridine derivatives, including 3-Nitro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine. Research has indicated that such compounds can inhibit bacterial growth, suggesting their utility in developing new antibiotics. For instance, a study demonstrated that derivatives with nitro groups exhibit significant activity against various strains of bacteria, including resistant strains .
The biological activity of this compound is largely attributed to the nitro group, which can undergo bioreduction to generate reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects such as:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival.
- Disruption of Cellular Processes : By interfering with DNA synthesis or protein function, it can lead to cell death.
Case Studies
-
Study on Antibacterial Activity :
A recent study evaluated the efficacy of various nitropyridine derivatives, including 3-Nitro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine, against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for antibiotic development . -
Anti-inflammatory Effects :
Another investigation explored the anti-inflammatory properties of related compounds. It was found that certain derivatives could downregulate pro-inflammatory cytokines in vitro, indicating a promising avenue for therapeutic applications in inflammatory diseases .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Nitro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine, and how can reaction parameters be controlled to maximize yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, similar to methods used for structurally related nitropyridines. For example, reacting a nitro-substituted pyridine chloride with isopropanol under reflux in aprotic solvents (e.g., DMF or THF) at 80–100°C for 12–24 hours. Key parameters include stoichiometric control of the alkoxide nucleophile, inert atmosphere to prevent side reactions, and post-reaction acid workup to isolate the product . Purity is enhanced via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns and nitro/trifluoromethyl group integration. For example, the trifluoromethyl group appears as a quartet in 19F NMR (~-60 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ or [M–H]–) with <5 ppm error .
- Melting Point Analysis : Compare with literature values (±2°C tolerance) to assess purity .
Q. How does the presence of the nitro and trifluoromethyl groups influence the compound’s reactivity in substitution reactions?
- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. The trifluoromethyl group enhances stability against hydrolysis but may sterically hinder reactions at adjacent sites. For substitution reactions (e.g., replacing the isopropoxy group), use Pd-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids under anhydrous conditions (e.g., Pd(PPh3)4, Na2CO3, DME, 80°C) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict regioselectivity in reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can map electron density distributions and Fukui indices to identify reactive sites. For instance, the nitro group’s electron-deficient pyridine ring favors nucleophilic attack at the para position relative to the trifluoromethyl group . Software like Gaussian or ORCA paired with crystallographic data from SHELX-refined structures enhances accuracy .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer : Discrepancies in unit cell parameters or torsion angles may arise from polymorphism or solvent inclusion. Use SHELXL for refinement, applying TWIN commands for twinned crystals and SQUEEZE (PLATON) to model disordered solvent. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .
Q. How does this compound perform as a precursor in synthesizing bioactive molecules, and what are key mechanistic considerations?
- Methodological Answer : The nitro group can be reduced to an amine (e.g., H2/Pd-C in ethanol) for subsequent coupling with pharmacophores. In medicinal chemistry, the trifluoromethyl group enhances metabolic stability. For example, in agrochemical analogs, condensation with chlorinated intermediates (e.g., pyridalyl derivatives) under basic conditions (K2CO3, DMSO, 120°C) yields pesticidal agents .
Q. What are the challenges in scaling up reactions involving this compound while maintaining regiochemical control?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
